2-(3,4-dimethylphenoxy)-N'-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide
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Overview
Description
2-(3,4-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide is an organic compound with potential applications in various scientific fields. It is characterized by the presence of a dimethylphenoxy group and a hydroxy-nitrophenylmethylidene group, connected through an acetohydrazide linkage. This compound is of interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide typically involves the following steps:
Preparation of 2-(3,4-dimethylphenoxy)acetohydrazide: This intermediate can be synthesized by reacting 3,4-dimethylphenol with chloroacetic acid to form 2-(3,4-dimethylphenoxy)acetic acid, which is then converted to its hydrazide derivative using hydrazine hydrate.
Condensation Reaction: The final compound is obtained by condensing 2-(3,4-dimethylphenoxy)acetohydrazide with 3-hydroxy-4-nitrobenzaldehyde under acidic or basic conditions to form the desired hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the dimethyl groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a catalyst (e.g., Pd/C), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of an amino derivative
Substitution: Formation of various substituted phenoxy derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dimethylphenoxy)acetohydrazide
- 3-hydroxy-4-nitrobenzaldehyde derivatives
- Hydrazone derivatives
Uniqueness
2-(3,4-dimethylphenoxy)-N’-[(E)-(3-hydroxy-4-nitrophenyl)methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H17N3O5 |
---|---|
Molecular Weight |
343.33 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-[(E)-(3-hydroxy-4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17N3O5/c1-11-3-5-14(7-12(11)2)25-10-17(22)19-18-9-13-4-6-15(20(23)24)16(21)8-13/h3-9,21H,10H2,1-2H3,(H,19,22)/b18-9+ |
InChI Key |
CGRHOPQAEWABSY-GIJQJNRQSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)[N+](=O)[O-])O)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)[N+](=O)[O-])O)C |
Origin of Product |
United States |
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